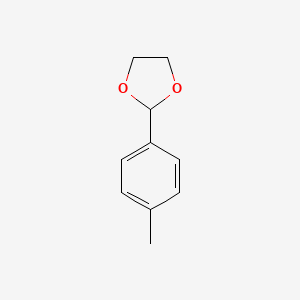

2-(p-Tolyl)-1,3-dioxolane

Description

Structural Context and Significance of the 1,3-Dioxolane (B20135) Core in Synthetic Design

The 1,3-dioxolane ring is a five-membered heterocycle containing two oxygen atoms at the 1 and 3 positions. This structural motif is of paramount importance in synthetic organic chemistry, primarily for its role as a protecting group for carbonyl compounds (aldehydes and ketones). rsc.orgsemanticscholar.orgacs.org The formation of a 1,3-dioxolane is a common strategy to shield the electrophilic carbon of a carbonyl group from nucleophiles or basic conditions during multi-step syntheses. semanticscholar.orgorganic-chemistry.org

Beyond its protective role, the 1,3-dioxolane core can also influence the stereochemistry of reactions and serve as a precursor for the synthesis of more complex molecules. ontosight.aiorganic-chemistry.org The dioxolane ring can be opened under acidic conditions to regenerate the original carbonyl compound, a process known as deprotection. organic-chemistry.org

The synthesis of 1,3-dioxolanes typically involves the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol, such as ethylene (B1197577) glycol. organic-chemistry.orgsmolecule.com A variety of catalysts, including strong mineral acids, Lewis acids, and even greener alternatives like photo-organocatalysts, have been developed for this transformation. rsc.orgorganic-chemistry.org

Overview of Aromatic Acetals in Organic Synthesis

Aromatic acetals are a class of organic compounds where the acetal (B89532) functional group is attached to an aromatic ring. lookchem.com This direct attachment to an aromatic system imparts unique chemical and physical properties. 2-(p-Tolyl)-1,3-dioxolane is a prime example of an aromatic acetal, where the p-tolyl group is bonded to the C2 position of the dioxolane ring.

Aromatic acetals are generally known for their stability, particularly their resistance to hydrolysis compared to their aliphatic counterparts. lookchem.com This enhanced stability makes them robust protecting groups in organic synthesis. lookchem.com The p-tolyl variant, for instance, has demonstrated notable thermal stability, allowing its use in high-temperature reactions. smolecule.com

The applications of aromatic acetals extend beyond their use as protecting groups. They serve as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. smolecule.comlookchem.comsolubilityofthings.com The aromatic ring can undergo electrophilic substitution reactions, enabling further functionalization of the molecule. smolecule.com Moreover, the unique structural and electronic properties of aromatic acetals can be leveraged in the design of novel materials with specific thermal or mechanical characteristics. ontosight.ai

The synthesis of aromatic acetals like this compound is commonly achieved through the condensation reaction of an aromatic aldehyde, such as p-tolualdehyde, with a diol in the presence of an acid catalyst. smolecule.comontosight.ai

Data Tables

Table 1: General Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₁₀H₁₂O₂ | 164.20 | 1,3-dioxolane ring, p-tolyl group |

| This compound-4-methanol | C₁₁H₁₄O₃ | 194.23 | 1,3-dioxolane ring, p-tolyl group, methanol (B129727) group ontosight.ainih.gov |

| p-Tolualdehyde | C₈H₈O | 120.15 | Aromatic aldehyde |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | 1,2-diol |

Table 2: Common Synthetic Methods for Acetal Formation

| Method | Catalyst | Conditions | Key Advantages |

| Acid Catalysis | p-Toluenesulfonic acid, H₂SO₄, HCl | Reflux, often with water removal (e.g., Dean-Stark) | Traditional, effective for many substrates. semanticscholar.orgacs.orgorganic-chemistry.org |

| Lewis Acid Catalysis | Zirconium tetrachloride (ZrCl₄), Cerium(III) trifluoromethanesulfonate | Mild conditions | High efficiency and chemoselectivity. organic-chemistry.org |

| Photo-organocatalysis | Eosin Y, Thioxanthenone | Visible light irradiation | Green, mild, and highly efficient for aldehydes. rsc.org |

| Supported Catalysts | Poly(vinylbenzyltrimethylammonium tribromide) resin | Reflux | Efficient for acetalization of benzaldehydes. smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTYXBCLGNWBEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302940 | |

| Record name | 2-(4-Methylphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2403-51-2 | |

| Record name | 2-(4-Methylphenyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 P Tolyl 1,3 Dioxolane

Direct Ketalization of Carbonyl Precursors

Direct ketalization, or acetalization, of the parent carbonyl compound, p-tolualdehyde, with ethylene (B1197577) glycol is the most straightforward and widely employed method for synthesizing 2-(p-Tolyl)-1,3-dioxolane.

The formation of the 1,3-dioxolane (B20135) ring is a reversible reaction typically requiring an acid catalyst to proceed at a practical rate. The reaction involves the nucleophilic attack of the hydroxyl groups of ethylene glycol on the carbonyl carbon of p-tolualdehyde. A standard and effective procedure involves reacting p-tolualdehyde with ethylene glycol in the presence of a Brønsted or Lewis acid catalyst. organic-chemistry.org To drive the equilibrium towards the product, the water formed during the reaction is continuously removed, often by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene. organic-chemistry.org Common homogeneous acid catalysts for this transformation include p-toluenesulfonic acid (PTSA) and sulfuric acid. organic-chemistry.orgresearchgate.net

The general reaction is as follows: p-Tolualdehyde + Ethylene Glycol ⇌ this compound + Water

Optimization of reaction conditions is crucial for maximizing the yield and purity of the resulting acetal (B89532). Key parameters that are often adjusted include the choice of catalyst, catalyst loading, temperature, and the method of water removal. For instance, using Lewis acids like zirconium tetrachloride (ZrCl₄) has been shown to be a highly efficient and chemoselective method for acetalization under mild conditions. organic-chemistry.org Another approach involves using 1,3-bis(trimethylsiloxy)propane with a catalytic amount of iodine under neutral, aprotic conditions to achieve high yields. organic-chemistry.org The use of bismuth(III) triflate (Bi(OTf)₃) as a catalyst at a low loading (1.0 mol %) at room temperature also provides an efficient route to the desired dioxolane. iwu.edu

Table 1: Optimized Catalyst Systems for Acetal Synthesis

| Catalyst System | Precursors | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid | Carbonyl compound, 1,2-ethanediol | Refluxing toluene, Dean-Stark apparatus | High | organic-chemistry.org |

| Bismuth(III) triflate (1.0 mol %) | 4-Tolualdehyde, 1,3-propanediol, (EtO)₃CH | Room temperature, 25 h 20 min | High | iwu.edu |

| Zirconium tetrachloride (ZrCl₄) | Carbonyl compounds | Mild conditions | High | organic-chemistry.org |

| Iodine (cat.) | Carbonyl compounds, 1,3-bis(trimethylsiloxy)propane | Neutral, aprotic conditions | High | organic-chemistry.org |

To overcome the separation and reusability issues associated with homogeneous catalysts, significant research has focused on developing heterogeneous and reusable solid acid catalysts. These materials offer easier workup procedures and are more environmentally benign. dtu.dk Acid-activated clays, such as montmorillonite (B579905) K-10, have proven to be effective catalysts for the acetalization of ketones and aldehydes. researchgate.nettubitak.gov.tr For example, an acid-activated Tunisian clay (Clay-H⁺) has been used for the acetalization of acetophenone (B1666503) with ethylene glycol, demonstrating the potential of such materials for similar transformations involving aromatic aldehydes. jmaterenvironsci.com These clay catalysts often exhibit high catalytic performance due to a large number of acid sites and favorable surface properties. tubitak.gov.tr A key advantage is their reusability; the catalyst can be recovered by filtration, washed, dried, and reused in subsequent reactions with minimal loss of activity. researchgate.nettubitak.gov.tr Other studied heterogeneous catalysts include zeolites, metal phosphates, and sulfonic acid-functionalized mesoporous materials. researchgate.net

Table 2: Performance of Heterogeneous Catalysts in Ketalization

| Catalyst | Substrates | Conditions | Yield (%) | Reusability | Reference |

|---|---|---|---|---|---|

| Acid-activated Clay (Clay-H⁰.⁵) | Acetophenone, Ethane-1,2-diol | 80 °C, Solvent-free | 66 | Recyclable for at least 5 cycles | tubitak.gov.tr |

| Titanium-pillared Clay | Aromatic aldehydes, Ethylene glycol | Not specified | 91 | Not specified | jmaterenvironsci.com |

| Bismuth subnitrate | Aldehydes/Ketones, Diols | Mild conditions | High | Readily reused and recycled | researchgate.net |

Advanced Synthetic Approaches

Beyond traditional acid catalysis, modern synthetic methods offer alternative pathways to 1,3-dioxolane derivatives, often providing improved selectivity and milder reaction conditions.

Palladium catalysis has emerged as a powerful tool in organic synthesis, including the formation of acetals and ketals. One advanced approach involves the palladium-catalyzed synthesis of terminal acetals from vinylarenes and diols under an oxygen atmosphere. nii.ac.jp This method proceeds via an anti-Markovnikov nucleophilic attack of the diol onto the palladium-coordinated vinylarene. nii.ac.jp Another strategy is the regiocontrolled Heck vinylation of 2-hydroxyethyl vinyl ether, which allows for the direct synthesis of 2-alkene-2-methyl-1,3-dioxolanes. nih.gov Furthermore, palladium-catalyzed asymmetric decarboxylative cycloaddition of vinylethylene carbonates with formaldehyde (B43269) provides an efficient method for constructing enantiomerically enriched 1,3-dioxolanes. nih.gov While not direct syntheses of this compound from p-tolualdehyde, these palladium-catalyzed reactions represent sophisticated strategies for assembling the core 1,3-dioxolane structure, which can be adapted for specific targets.

In recent years, visible-light photoredox catalysis has been recognized as a mild and powerful method for various organic transformations. This approach has been successfully applied to the synthesis of dioxolane derivatives. One method involves the visible-light-promoted addition of a hydrogen atom and an acetal carbon to electron-deficient alkenes. nsf.gov In this process, 1,3-dioxolane can be converted into its radical species using an iridium photocatalyst and a persulfate, which then reacts with an alkene. nsf.gov Another innovative method is the direct acetalization of aldehydes using alcohols under visible light irradiation with a catalytic amount of an organic photosensitizer, such as Eosin Y. acs.org This reaction proceeds under neutral conditions, making it suitable for acid-sensitive substrates. The process is chemoselective for aldehydes, leaving ketones unaffected, which is a significant advantage in complex molecule synthesis. acs.org These methods highlight the potential of visible-light-induced energy transfer as a green and selective alternative for the synthesis of dioxolane derivatives like this compound.

Reactivity and Transformation Pathways of 2 P Tolyl 1,3 Dioxolane

Chemical Deprotection Strategies

The cleavage of the 2-(p-tolyl)-1,3-dioxolane moiety to regenerate the parent carbonyl group or a reduced derivative is a crucial step in its application in multi-step organic synthesis. Various methods have been developed to achieve this transformation, with a focus on chemoselectivity and mild reaction conditions.

Reductive Deprotection to Corresponding Carbonyl Compounds

The reductive deprotection of this compound can be effectively achieved using nickel boride, generated in situ from nickel(II) chloride and sodium borohydride (B1222165) in methanol (B129727). rsc.orgrsc.org This method provides a mild and efficient route to the corresponding aldehyde, p-tolualdehyde. The reaction proceeds at room temperature and is typically complete within a short period. rsc.org

A study on the deprotection of various acetals and ketals demonstrated that this compound can be converted to p-tolualdehyde in high yield. rsc.org The reaction conditions can be fine-tuned to favor the formation of the aldehyde over the corresponding alcohol. For instance, using a 1:3:3 molar ratio of the substrate to nickel chloride to sodium borohydride at room temperature for 15 minutes resulted in an 87% yield of p-tolualdehyde, with only a small amount of the corresponding alcohol formed. rsc.org

It is noteworthy that the deprotection does not proceed with either nickel chloride or sodium borohydride alone, indicating that the in situ formation of nickel boride is essential for the cleavage of the acetal (B89532). rsc.orgrsc.org

Chemoselective Deprotection Protocols

A significant advantage of using nickel boride for the deprotection of this compound is the high degree of chemoselectivity observed. rsc.orgrsc.org This methodology allows for the cleavage of the dioxolane ring in the presence of various other functional groups that might be sensitive to other deprotection reagents.

Research has shown that functional groups such as halo (chloro, bromo), alkoxy (methoxy), and even the methylenedioxy group of a benzo-1,3-dioxolane moiety remain unaffected under the reaction conditions used for the deprotection of this compound. rsc.orgresearchgate.net This chemoselectivity makes the nickel boride system a valuable tool in the synthesis of complex molecules where selective deprotection is required.

The table below summarizes the chemoselective deprotection of this compound and other related substrates using nickel boride.

Table 1: Chemoselective Deprotection of this compound and Related Compounds with Nickel Boride

| Entry | Substrate | Molar Ratio (Substrate:NiCl₂:NaBH₄) | Time (min) | Product(s) | Yield (%) |

|---|---|---|---|---|---|

| 1 | This compound | 1:3:3 | 15 | p-Tolualdehyde | 87 |

| p-Tolyl alcohol | 4 | ||||

| 2 | This compound | 1:4:4 | 15 | p-Tolualdehyde | 75 |

| p-Tolyl alcohol | 21 | ||||

| 3 | 2-(4-Chlorophenyl)-1,3-dioxolane | 1:3:3 | 20 | 4-Chlorobenzaldehyde | 85 |

| 4 | 2-(4-Methoxyphenyl)-1,3-dioxolane | 1:3:3 | 25 | 4-Methoxybenzaldehyde | 88 |

Data sourced from Khurana, J. M., et al. (2015). rsc.org

Mechanistic Aspects of Nickel Boride-Mediated Cleavage

The formation of nickel boride from nickel(II) chloride and sodium borohydride is a vigorous reaction. rsc.org The resulting catalyst is a non-magnetic, air-stable material with a high surface area, which contributes to its catalytic activity. wikipedia.org While the precise mechanistic details for acetal cleavage are not extensively detailed in the literature, it is understood that the active nickel species facilitates the reductive cleavage of the C-O bonds.

Radical Reactivity and Hydrogen Atom Transfer (HAT) Processes

Beyond its role as a protecting group, the 1,3-dioxolane (B20135) ring of this compound can participate in radical reactions, primarily through the generation of a radical at the C-2 position.

Generation of Dioxolan-2-yl Radicals

The hydrogen atom at the C-2 position of the 1,3-dioxolane ring is particularly susceptible to abstraction by other radical species, leading to the formation of a stabilized dioxolan-2-yl radical. nsf.govnih.gov This process is a key step in initiating the radical reactivity of compounds like this compound. The generation of this radical can be achieved through various methods, including photoredox catalysis. escholarship.orgethz.ch

In photocatalytic systems, a photocatalyst, upon irradiation with visible light, can initiate a process that leads to the generation of a highly reactive radical species. This species then abstracts the hydrogen atom from the C-2 position of the dioxolane. nsf.gov For instance, an iridium(III) photocatalyst in the presence of a persulfate can generate the necessary radical to initiate hydrogen atom transfer (HAT) from 1,3-dioxolane. nsf.gov The presence of the p-tolyl group at the C-2 position can influence the stability and reactivity of the resulting radical.

Addition Reactions with Electron-Deficient Alkenes

Once generated, the nucleophilic 2-(p-tolyl)-1,3-dioxolan-2-yl radical can readily undergo addition reactions with electron-deficient alkenes, such as α,β-unsaturated ketones, esters, and nitriles. nsf.govnih.gov This radical addition forms a new carbon-carbon bond and generates a new radical intermediate, which can then propagate a radical chain reaction. nsf.gov

The table below illustrates the general scheme for the radical addition of a 1,3-dioxolane to an electron-deficient alkene.

Table 2: Generalized Radical Addition of a 1,3-Dioxolane to an Electron-Deficient Alkene

| Reactants | Radical Initiator/Catalyst | Key Intermediate | Product Type |

|---|---|---|---|

| This compound + Electron-Deficient Alkene | Photocatalyst (e.g., Ir(III) complex) + Initiator (e.g., Persulfate) | 2-(p-Tolyl)-1,3-dioxolan-2-yl radical | Substituted 1,3-dioxolane |

This table represents a generalized reaction based on principles from various sources. nsf.govnih.govethz.ch

This reactivity provides a powerful method for the synthesis of complex molecules containing a 1,4-dicarbonyl or related structural motif, starting from readily available materials.

Radical Chain Mechanism Investigations

Investigations into the radical chain mechanisms involving this compound have revealed its capacity to engage in such reaction pathways. The electron-rich oxygen atoms within the dioxolane ring play a crucial role in stabilizing radical intermediates through delocalization. smolecule.com This property is exploited in atom-transfer radical additions (ATRAs). For instance, derivatives of this compound can facilitate single-electron transfers (SETs) to generate persistent radical species, which is a key step in the synthesis of complex molecules like tetraarylated dihydropentalenes. smolecule.com This mechanistic pathway allows for controlled polymerization and regioselective C-H functionalization. smolecule.com

The generation of the dioxolanyl radical from 1,3-dioxolane, a related parent compound, often relies on a hydrogen atom transfer (HAT) from the C-2 position to a suitable radical. nsf.gov This process is central to its use as a surrogate formylating reagent. nsf.gov Studies have shown that visible-light-promoted reactions using an iridium catalyst can convert 1,3-dioxolane into its radical species, which then reacts with electron-deficient alkenes. nsf.gov The reaction proceeds via a radical chain mechanism, a less common pathway for this type of transformation. nsf.gov

The feasibility of these radical reactions is influenced by the bond dissociation energies (BDEs) of the bonds involved. For a HAT process to be effective, the bond formed by the HAT catalyst and the abstracted hydrogen atom must be sufficiently strong to drive the reaction. rsc.org

Nucleophilic Substitution and Addition Reactions

This compound and its parent structure, 1,3-dioxolane, are key players in nucleophilic substitution and addition reactions, primarily in the context of protecting carbonyl groups and forming carbon-carbon bonds.

The formation of this compound itself is a prime example of a Lewis acid-catalyzed acetalization reaction. This typically involves the reaction of p-tolualdehyde with ethylene (B1197577) glycol in the presence of an acid catalyst. smolecule.com Lewis acids like boron trifluoride etherate (BF₃·Et₂O) are commonly employed to catalyze the reaction between an epoxide and a carbonyl compound to form a 1,3-dioxolane. psu.edulookchem.com The reaction is believed to proceed through the complexation of the Lewis acid with the epoxide oxygen, followed by nucleophilic ring-opening by the carbonyl oxygen and subsequent ring formation. lookchem.com

The choice of catalyst and reaction conditions can be crucial. For instance, using trimethylsilyl (B98337) triflate to catalyze acetal formation can minimize side reactions like double-bond migration in certain substrates. lookchem.com Various Lewis acids, including SnCl₄, have been used to facilitate the reaction between oxiranes and carbonyls to yield 1,3-dioxolanes. lookchem.com

The following table outlines various catalysts used in the synthesis of 1,3-dioxolanes and related acetals:

| Catalyst | Reactants | Product Type | Reference |

| Lewis Acids (e.g., BF₃·Et₂O, SnCl₄) | Epoxides and Ketones/Aldehydes | 1,3-Dioxolanes | psu.edulookchem.com |

| p-Toluenesulfonic acid | p-Tolualdehyde and Ethylene Glycol | This compound | smolecule.com |

| Trimethylsilyl triflate | Ketones and 1,2-bis(trimethylsilyloxy)ethane | Acetals | lookchem.com |

| Tetrabutylammonium tribromide | Carbonyl compounds and Trialkyl orthoformate | Acyclic and cyclic acetals | organic-chemistry.org |

| Iodine | Aldehydes/Ketones and Thiols | Thioacetals | organic-chemistry.org |

One of the most significant applications of this compound is as a protecting group for aldehydes and ketones. smolecule.com The 1,3-dioxolane ring is stable under neutral and basic conditions, making it an effective shield for the carbonyl group against various nucleophilic and basic reagents during multi-step syntheses. researchgate.netresearchgate.net This stability allows for chemical modifications on other parts of a molecule without affecting the protected carbonyl.

The para-tolyl substituent on the 2-position of the dioxolane ring provides unique electronic characteristics that differentiate it from other dioxolanes, potentially influencing its stability and reactivity. smolecule.com The enhanced thermal stability of this compound allows its use in high-temperature protocols. smolecule.com

Derivatives of this compound, such as 2-bromo-6-(2-(p-tolyl)-1,3-dioxolan-2-yl)pyridine, serve as important intermediates in the synthesis of more complex molecules, including pharmaceuticals. ontosight.ai The dioxolane moiety in these intermediates protects a carbonyl group while other transformations, like nucleophilic substitution or cross-coupling reactions, are carried out. ontosight.ai

After serving its protective role, the this compound group must be efficiently removed to regenerate the original carbonyl functionality. This deprotection is a critical step in a synthetic sequence.

Acid-catalyzed hydrolysis is a standard method for the cleavage of 1,3-dioxolanes. organic-chemistry.org This is often achieved using aqueous acid or by transacetalization in a solvent like acetone. organic-chemistry.org However, the sensitivity of some substrates to acidic conditions necessitates the development of milder deprotection methods. researchgate.net

A variety of reagents and conditions have been developed for the chemoselective deprotection of acetals and ketals. For example, cerium(III) triflate in wet nitromethane (B149229) at nearly neutral pH can effectively cleave acetals and ketals, making it suitable for multi-step syntheses. organic-chemistry.org Another mild method involves the use of a catalytic amount of iodine. organic-chemistry.org

Reductive deprotection using nickel boride, generated in situ from nickel chloride and sodium borohydride, offers a method to obtain the corresponding aldehydes or ketones. researchgate.net This method is chemoselective, leaving halo, alkoxy, and methylenedioxy groups unaffected. researchgate.net

The following table summarizes different methods for the deprotection of 1,3-dioxolanes:

| Reagent/Method | Conditions | Product | Reference |

| Aqueous Acid | Hydrolysis | Carbonyl Compound | organic-chemistry.org |

| Cerium(III) triflate | Wet nitromethane, room temperature | Carbonyl Compound | organic-chemistry.org |

| Iodine | Catalytic amount | Carbonyl Compound | organic-chemistry.org |

| Nickel Boride | Methanol, ambient temperature | Aldehyde/Ketone | researchgate.net |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | Carbonyl Compound | organic-chemistry.org |

Spectroscopic and Structural Elucidation Techniques in Research on 2 P Tolyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(p-Tolyl)-1,3-dioxolane, both one-dimensional and two-dimensional NMR experiments are crucial for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides valuable insights into the number of different types of protons and their neighboring environments within the this compound molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.

The aromatic protons of the p-tolyl group typically appear as two distinct doublets in the downfield region of the spectrum, a characteristic pattern for para-substituted benzene (B151609) rings. The protons on the dioxolane ring exhibit signals in the aliphatic region. The methine proton at the C2 position, being adjacent to two oxygen atoms, is expected to be deshielded and thus appear at a lower field compared to the methylene (B1212753) protons of the dioxolane ring. The methyl protons of the tolyl group will resonate in the upfield region, typically as a singlet.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to acetal) | 7.3-7.5 | Doublet |

| Aromatic (meta to acetal) | 7.1-7.3 | Doublet |

| Acetal (B89532) Methine (CH) | 5.7-5.9 | Singlet |

| Dioxolane Methylene (CH₂) | 3.9-4.2 | Multiplet |

| Methyl (CH₃) | 2.3-2.4 | Singlet |

Note: Data is compiled from typical values for similar structures and may vary based on solvent and experimental conditions.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The quaternary carbons of the aromatic ring will have different chemical shifts, with the carbon attached to the dioxolane ring appearing at a lower field. The aromatic CH carbons will also have characteristic signals in the aromatic region of the spectrum. The acetal carbon (C2) is highly deshielded due to the two adjacent oxygen atoms and will appear significantly downfield. The methylene carbons of the dioxolane ring will be found in the aliphatic region, while the methyl carbon of the tolyl group will be the most upfield signal.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Acetal Carbon (C2) | 102-105 |

| Aromatic Quaternary (C-ipso) | 135-138 |

| Aromatic Quaternary (C-para) | 137-140 |

| Aromatic CH | 125-130 |

| Dioxolane Methylene (C4, C5) | 64-66 |

| Methyl (CH₃) | 20-22 |

Note: Data is compiled from typical values for similar structures and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., NOESY) for Stereochemical Assignment

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for determining the stereochemistry of molecules by identifying protons that are close to each other in space, irrespective of their through-bond connectivity. In the context of substituted dioxolanes, NOESY can be used to establish the relative configuration of substituents on the five-membered ring. For this compound itself, which is achiral, NOESY helps in confirming the spatial proximity between the acetal proton and the ortho protons of the tolyl group, as well as interactions between the dioxolane protons.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions include C-H stretching vibrations for the aromatic and aliphatic protons. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. A crucial feature for the identification of the acetal functionality is the presence of strong C-O stretching bands, typically in the 1200-1000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-O Stretch (Acetal) | 1200-1000 | Strong |

Note: Data is compiled from typical values for similar functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the elemental composition of a molecule by providing a very precise mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₀H₁₂O₂), the calculated exact mass is 164.08373 u. HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide further structural information.

X-ray Crystallography for Definitive Molecular Structure Determination

While spectroscopic methods provide a wealth of information about the connectivity and local environment of atoms, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of each atom.

For this compound, an X-ray crystal structure would provide exact bond lengths, bond angles, and torsion angles. It would definitively confirm the planarity of the aromatic ring and the conformation of the dioxolane ring, which typically adopts an envelope or twisted conformation. Although a specific crystal structure for the parent this compound may not be readily available in public databases, the technique has been widely applied to more complex derivatives, providing a solid foundation for understanding the structural parameters of this class of compounds.

Computational and Theoretical Investigations of 2 P Tolyl 1,3 Dioxolane

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics

Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures and energies. For a molecule like 2-(p-Tolyl)-1,3-dioxolane, DFT would be employed to determine its most stable three-dimensional arrangement and electronic properties.

Calculation of Optimized Total Energies for Stable Forms

Computational studies would begin by optimizing the geometry of this compound to find its lowest energy conformation. This process involves calculating the total electronic energy of the molecule for various atomic arrangements until a stable structure, or energy minimum, is located. The calculations, often performed using functionals like B3LYP with a basis set such as 6-311G(d,p), would yield the optimized total energy, which is a key indicator of the molecule's stability. For this molecule, different conformations, such as various twists of the p-tolyl group relative to the dioxolane ring, would be explored to identify the global minimum energy structure.

Analysis of Electronic Structure and Charge Distribution

Once the optimized geometry is obtained, an analysis of the electronic structure provides insight into the molecule's reactivity. A Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution. In this compound, the oxygen atoms of the dioxolane ring are expected to be regions of high negative potential (electron-rich), making them susceptible to electrophilic attack, such as protonation in acidic hydrolysis. Conversely, the hydrogen atoms and the aromatic ring would exhibit positive potential.

Mulliken atomic charge analysis is another method used to quantify the partial charge on each atom. This analysis would likely show significant negative charges on the oxygen atoms and a varied charge distribution across the carbon atoms of the p-tolyl and dioxolane rings, influencing the molecule's interaction with other reagents.

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping out the step-by-step pathways of chemical reactions, such as the hydrolysis of acetals. This involves identifying all intermediates and, crucially, the transition states that connect them.

Energy Profiles and Transition State Characterization

For a reaction like the acid-catalyzed hydrolysis of this compound, DFT calculations can be used to map the entire reaction energy profile. This profile plots the energy of the system as it progresses from reactants to products. Key points on this profile include:

Intermediates: Stable species formed during the reaction, such as the protonated acetal (B89532) or the resulting oxocarbenium ion.

Transition States (TS): The highest energy point between two intermediates. The structure of the TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

The energy difference between the reactants and the highest energy transition state determines the activation energy, which is a critical factor in the reaction rate.

Table 1: Hypothetical Energy Profile Data for Acetal Hydrolysis

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H₃O⁺ | 0.0 |

| TS1 | Protonation of a dioxolane oxygen | Calculated Value |

| Intermediate 1 | Protonated Acetal | Calculated Value |

| TS2 | C-O bond cleavage, formation of oxocarbenium ion | Calculated Value |

| Intermediate 2 | Oxocarbenium ion + Ethylene (B1197577) glycol | Calculated Value |

| TS3 | Nucleophilic attack by water | Calculated Value |

| Products | p-Tolualdehyde + Ethylene glycol | Calculated Value |

Note: This table is illustrative. Specific energy values would need to be calculated via DFT.

Validation of Proposed Reaction Mechanisms

The accepted mechanism for acetal hydrolysis involves initial protonation of one of the alkoxy oxygens, followed by the departure of the alcohol to form a resonance-stabilized oxocarbenium ion. A nucleophile, typically water, then attacks this electrophilic intermediate, and subsequent deprotonation yields the final carbonyl compound and alcohol. Computational modeling can validate this proposed pathway by demonstrating that the calculated energy barriers are consistent with experimental observations. By comparing the activation energies of different potential pathways, the most favorable mechanism can be identified.

Prediction of Reactivity and Selectivity

Computational methods can predict how and where a molecule is most likely to react. For this compound, this includes predicting the sites for electrophilic aromatic substitution on the tolyl group and the reactivity of the acetal functional group.

Frontier Molecular Orbital (FMO) theory is often used for this purpose. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.

The HOMO indicates the region from which an electron is most likely to be donated (nucleophilic sites).

The LUMO indicates the region most likely to accept an electron (electrophilic sites).

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethylene glycol |

| p-Tolualdehyde |

Applications of 2 P Tolyl 1,3 Dioxolane in Advanced Organic Synthesis

Utility as a Synthetic Intermediate for Complex Molecules

One of the most fundamental and widespread applications of 2-(p-tolyl)-1,3-dioxolane in multi-step organic synthesis is its function as a protecting group for the carbonyl functionality of p-tolualdehyde. smolecule.comorganic-chemistry.org The 1,3-dioxolane (B20135) moiety is a robust acetal (B89532) that effectively masks the reactivity of the aldehyde group against a variety of reagents, particularly nucleophiles and bases. organic-chemistry.org

The formation of this compound is typically achieved through the acid-catalyzed reaction of p-tolualdehyde with ethylene (B1197577) glycol. smolecule.com This protection strategy is crucial in the synthesis of complex molecules where the p-tolualdehyde unit needs to be preserved while other parts of the molecule undergo chemical transformations. Once the desired transformations are complete, the protecting group can be removed (deprotection) under acidic aqueous conditions to regenerate the aldehyde, a process that is often high-yielding and straightforward. organic-chemistry.org

The stability of the 2-aryl-1,3-dioxolane protecting group under various reaction conditions is a key factor in its utility. This allows for a wide range of synthetic operations to be performed on the rest of the molecule.

Table 1: Stability of 2-Aryl-1,3-dioxolane Protecting Groups under Various Conditions

| Reagent/Condition | Stability | Purpose |

|---|---|---|

| Strong Bases (e.g., NaOH, LDA) | Stable | Allows for base-mediated reactions elsewhere in the molecule. |

| Nucleophiles (e.g., Grignard reagents, Organolithiums) | Stable | Enables organometallic additions to other functional groups. |

| Hydride Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable | Permits the reduction of esters, ketones, or amides. |

| Mild to Moderate Oxidizing Agents | Stable | Allows for selective oxidation of other functional groups. |

| Catalytic Hydrogenation | Stable | Enables the reduction of alkenes, alkynes, or nitro groups. |

This table illustrates the general stability profile for 2-aryl-1,3-dioxolanes, including this compound, which makes them effective protecting groups in the synthesis of complex molecules.

Role as a Chiral Building Block in Enantioselective Syntheses

Chiral building blocks are essential components in asymmetric synthesis, serving as starting materials or key intermediates that introduce stereochemistry into a target molecule. researchgate.netmdpi.comnih.gov Chiral derivatives of 1,3-dioxolanes, often derived from enantiomerically pure diols, are widely employed for this purpose. rsc.orgnih.gov While specific examples detailing the use of an enantiopure form of this compound are not prevalent in readily available literature, its structural analogues serve as excellent models for its potential role.

For instance, chiral 2-aryl-1,3-dioxolanes can be synthesized from enantiopure diols like (R,R)- or (S,S)-hydrobenzoin. These chiral acetals can then undergo diastereoselective reactions, where the existing stereocenters of the dioxolane ring direct the formation of new stereocenters. This strategy is a powerful tool for constructing complex chiral molecules. mdpi.com An asymmetric formal [3+2] cycloaddition reaction has been developed for the synthesis of chiral 1,3-dioxolanes using organocatalysis, proceeding through hemiacetal intermediates. nih.gov

The following table presents data from a representative enantioselective reaction where a chiral catalyst is used to generate chiral dioxolanes, illustrating the high levels of stereocontrol achievable with this class of compounds.

Table 2: Organocatalytic Asymmetric Synthesis of Chiral 1,3-Dioxolanes

| Aldehyde Substrate | Unsaturated Ketone Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Benzaldehyde | (E)-4-hydroxy-1-phenylpent-2-en-1-one | Cinchona-thiourea | 95 | >20:1 | 96 |

| 4-Nitrobenzaldehyde | (E)-4-hydroxy-1-phenylpent-2-en-1-one | Cinchona-thiourea | 99 | >20:1 | 97 |

| 2-Naphthaldehyde | (E)-4-hydroxy-1-phenylpent-2-en-1-one | Cinchona-thiourea | 92 | >20:1 | 95 |

This table showcases representative results for the synthesis of chiral dioxolanes, demonstrating the high yields and stereoselectivities that can be achieved. A chiral derivative of this compound could similarly be employed as a building block in such transformations. nih.gov

Integration into Catalyst Systems or Ligands

Chiral ligands are fundamental to asymmetric catalysis, and phosphine-oxazoline (P,O) ligands are a "privileged" class, known for their effectiveness in a wide range of metal-catalyzed enantioselective reactions. pnas.orgnih.govdiva-portal.org These ligands are typically synthesized from chiral β-amino alcohols, which form the oxazoline (B21484) ring.

A derivative of this compound, such as a chiral amino alcohol incorporating this moiety, could serve as a precursor for novel P,O ligands. The general synthetic approach involves the cyclization of the amino alcohol with a nitrile to form the oxazoline ring, followed by the introduction of a phosphine (B1218219) group. The p-tolyl group on the dioxolane backbone would allow for steric and electronic tuning of the ligand, potentially influencing the selectivity and activity of the resulting metal catalyst.

The performance of such catalyst systems is typically evaluated in benchmark reactions like palladium-catalyzed asymmetric allylic alkylation (AAA). The high enantioselectivities achieved with P,O ligands in these reactions underscore their importance.

Table 3: Performance of Representative P,O-Ligands in Pd-Catalyzed Asymmetric Allylic Alkylation

| Ligand | Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (S)-tBu-PHOX | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 98 | 99 |

| (S)-iPr-PHOX | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 95 | 98 |

| (S)-Ph-PHOX | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 96 | 95 |

This table presents typical results for the AAA reaction using various P,O ligands. A ligand derived from a this compound precursor would be expected to show comparable efficacy in inducing high enantioselectivity. acs.org

Precursor for Advanced Material Synthesis Research

The 1,3-dioxolane ring is capable of undergoing cationic ring-opening polymerization (CROP) to produce poly(1,3-dioxolane) (pDXL), a type of polyacetal. google.comescholarship.org This positions this compound as a functional monomer for the synthesis of advanced polymer materials. The polymerization would yield a polymer with a polyacetal backbone and pendant p-tolyl groups.

The incorporation of the p-tolyl group into the polymer chain is expected to significantly influence the material's properties. The aromatic, hydrophobic nature of the tolyl group would likely increase the polymer's glass transition temperature (Tg) and modify its solubility and mechanical characteristics compared to the parent pDXL. Recent research has focused on producing ultra-high-molecular-weight poly(dioxolane) to enhance its mechanical performance, making it comparable to materials like ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). escholarship.org Functionalized polymers derived from monomers like this compound could offer a pathway to chemically recyclable thermoplastics with tailored properties.

Table 4: Comparison of Properties of Poly(1,3-dioxolane) and Potential Properties of Poly(this compound)

| Property | Poly(1,3-dioxolane) (pDXL) | Poly(this compound) (Predicted) |

|---|---|---|

| Monomer | 1,3-Dioxolane | This compound |

| Polymerization Method | Cationic Ring-Opening Polymerization (CROP) | Cationic Ring-Opening Polymerization (CROP) |

| Pendant Group | None | p-Tolyl |

| Glass Transition Temp. (Tg) | -54 °C | Higher than pDXL due to bulky aromatic group |

| Solubility | Soluble in water and many organic solvents | Reduced water solubility; soluble in nonpolar organic solvents |

| Mechanical Properties | Flexible, semi-crystalline | Potentially more rigid and brittle |

| Potential Applications | Green solvent, chemically recyclable thermoplastic | Functionalized thermoplastics, advanced coatings |

This table provides a comparative overview of the known properties of pDXL and the predicted properties of a polymer derived from this compound, highlighting its potential as a precursor for new materials.

Future Research Directions and Perspectives on 2 P Tolyl 1,3 Dioxolane Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2-(p-Tolyl)-1,3-dioxolane typically involves the acid-catalyzed acetalization of p-tolualdehyde with ethylene (B1197577) glycol. While effective, this method often relies on homogeneous acid catalysts that can be corrosive, difficult to separate from the reaction mixture, and environmentally challenging to dispose of. Future research will undoubtedly focus on the development of more sustainable and efficient synthetic protocols.

A significant area of advancement lies in the application of heterogeneous catalysts. Materials such as zeolites, ion-exchange resins, and metal-organic frameworks (MOFs) offer the advantages of easy separation, reusability, and often milder reaction conditions. The development of novel solid acid catalysts tailored for the acetalization of aromatic aldehydes like p-tolualdehyde will be a key research thrust. For instance, sulfonic acid-functionalized mesoporous silicas or MOFs could provide highly active and selective catalytic sites.

Furthermore, the principles of green chemistry will guide the evolution of synthetic routes. This includes the exploration of solvent-free reaction conditions or the use of benign solvents like supercritical carbon dioxide or bio-derived solvents. rsc.org The use of p-tolualdehyde derived from renewable resources, such as the catalytic upgrading of biomass-derived cymene, presents another avenue for enhancing the sustainability of this compound production. researchgate.net Photocatalytic methods, utilizing visible light and a suitable photocatalyst, could also offer an energy-efficient and environmentally friendly alternative to traditional thermal methods for acetalization. organic-chemistry.org

Table 1: Comparison of Potential Catalytic Systems for Sustainable this compound Synthesis

| Catalyst Type | Potential Advantages | Research Focus |

| Heterogeneous Catalysts | Easy separation and reusability, milder reaction conditions. | Development of tailored zeolites, functionalized resins, and MOFs. |

| Biocatalysts | High selectivity, mild reaction conditions, biodegradable. | Enzyme screening and engineering for acetalization of aromatic aldehydes. |

| Photocatalysts | Use of renewable energy (light), ambient temperature reactions. | Development of efficient visible-light photocatalysts for acetal (B89532) formation. |

| Organocatalysts | Metal-free, often biodegradable, tunable reactivity. | Design of chiral organocatalysts for asymmetric acetalization. nih.gov |

Exploration of Undiscovered Reactivity Pathways

The reactivity of the 1,3-dioxolane (B20135) ring is predominantly associated with its role as a protecting group for carbonyl compounds, being stable under basic and nucleophilic conditions but labile to acid. However, the full spectrum of its chemical behavior, particularly when substituted with an electron-rich p-tolyl group, remains to be explored.

One promising area for future investigation is the participation of this compound in cycloaddition reactions. While the dioxolane ring itself is generally inert in these reactions, the p-tolyl substituent could influence the reactivity of the molecule in novel ways. For instance, the dioxolane moiety could act as a directing group in electrophilic aromatic substitution reactions on the tolyl ring, or the entire molecule could participate in higher-order cycloadditions under specific catalytic conditions. The exploration of [4+3] cycloaddition reactions involving carbonyl ylides generated from precursors related to this compound could lead to the synthesis of complex seven-membered heterocyclic systems. nih.govrsc.org

Furthermore, the application of modern synthetic methodologies, such as photoredox catalysis, could unveil unprecedented reactivity. beilstein-journals.orgprinceton.educaltech.edu The single-electron transfer (SET) processes initiated by a photocatalyst could lead to the formation of radical intermediates from this compound, which could then engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For example, the generation of a radical at the benzylic position of the p-tolyl group could open up avenues for novel functionalization reactions.

Advanced Stereocontrol Methodologies

The development of methods for the stereoselective synthesis of chiral this compound derivatives is a critical area for future research. The presence of stereocenters in the dioxolane ring or on substituents would significantly enhance the value of these compounds as building blocks in asymmetric synthesis.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and its application to the formation of chiral acetals is a burgeoning field. nih.gov Future work could focus on the design of chiral Brønsted acid or Lewis base organocatalysts that can effectively control the stereochemical outcome of the reaction between p-tolualdehyde and chiral or prochiral diols. For instance, chiral phosphoric acids or cinchona alkaloid derivatives could be investigated for their ability to catalyze the enantioselective acetalization. nih.gov

Biocatalysis offers another highly promising approach to stereocontrol. rwth-aachen.de Enzymes, such as lipases or specific acetal-forming enzymes, could be employed for the kinetic resolution of racemic this compound derivatives or for the enantioselective synthesis from prochiral starting materials. The chemoenzymatic synthesis, combining the advantages of both chemical and biological catalysis, could provide efficient and highly stereoselective routes to enantiopure 2-(p-Tolyl)-1,3-dioxolanes. The deracemization of racemic mixtures through biocatalytic methods is also a viable and attractive strategy. taylorfrancis.com

Table 2: Potential Strategies for Asymmetric Synthesis of this compound Derivatives

| Methodology | Approach | Key Research Area |

| Organocatalysis | Enantioselective acetalization of p-tolualdehyde with prochiral diols. | Design and application of chiral Brønsted and Lewis acid/base catalysts. nih.gov |

| Biocatalysis | Kinetic resolution of racemic mixtures or enantioselective synthesis. | Screening for and engineering of enzymes for stereoselective acetal formation. |

| Chiral Auxiliaries | Use of chiral diols derived from the chiral pool. | Development of novel, recyclable chiral diols for diastereoselective synthesis. |

| Metal Catalysis | Asymmetric transfer hydrogenation of prochiral precursors. | Exploration of chiral transition metal complexes for catalytic asymmetric synthesis. |

Expanded Applications in Specialized Chemical Synthesis

While this compound is primarily recognized as a protecting group, its potential applications in specialized chemical synthesis are largely untapped. Future research should aim to leverage the unique structural and electronic properties of this molecule in the design of novel synthetic strategies.

One area of significant potential is its use as a chiral building block or intermediate in the total synthesis of complex natural products and bioactive molecules. nih.govnih.govresearchgate.netwikipedia.org Enantiomerically pure derivatives of this compound could serve as valuable synthons, introducing both the p-tolyl moiety and defined stereochemistry into a target molecule. The dioxolane ring can be unmasked at a later stage to reveal a carbonyl group for further elaboration.

Furthermore, chiral this compound derivatives could be explored as novel chiral ligands or auxiliaries in asymmetric catalysis. mdpi.comstrem.com The rigid five-membered ring of the dioxolane, combined with the steric and electronic influence of the p-tolyl group, could create a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity in a variety of transformations. The synthesis of bidentate ligands incorporating the this compound scaffold is a particularly intriguing avenue for investigation. Computational studies could play a crucial role in the rational design of such ligands and in predicting their stereochemical outcomes in catalytic reactions. acs.orgnih.govimist.ma

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.